molecular formula C10H7F3O4 B13439893 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B13439893
M. Wt: 248.15 g/mol
InChI Key: BRRRZLGGZQWFJV-DUXPYHPUSA-N
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Description

3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is a cinnamic acid derivative characterized by a hydroxy (-OH) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position on the phenyl ring (Figure 1). This structural configuration imparts unique physicochemical properties, such as enhanced acidity and metabolic stability, compared to non-fluorinated analogs. The trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic environment, while the hydroxy group enables hydrogen bonding, affecting solubility and crystal packing .

Potential applications include pharmaceutical research, where fluorinated compounds are explored for anti-inflammatory, antimicrobial, or enzyme-inhibitory activities due to their enhanced bioavailability and resistance to metabolic degradation.

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

(E)-3-[2-hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+

InChI Key

BRRRZLGGZQWFJV-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethoxy)benzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2-hydroxy-4-(trifluoromethoxy)benzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]acrylic acid.

    Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-[2-Oxo-4-(trifluoromethoxy)phenyl]prop-2-enoic acid.

    Reduction: Formation of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]propanoic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory

Biological Activity

3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid, also known by its CAS number 773133-10-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9F3O3, with a molecular weight of 246.19 g/mol. The structure features a phenolic hydroxyl group and a trifluoromethoxy substituent, which are critical for its biological activity.

1. Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antioxidant properties. The presence of the trifluoromethoxy group in this compound contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

In studies focusing on inflammation, derivatives of this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

3. Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has shown moderate cytotoxic activity against breast cancer cell lines such as MCF-7 and Hek293-T cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although the specific pathways remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the trifluoromethoxy group engages in strong interactions with target proteins through hydrogen bonding and pi-stacking interactions. These interactions enhance the binding affinity of the compound to various enzyme targets involved in inflammation and cancer progression .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurodegenerative diseases. The inhibition constants (IC50 values) indicate moderate potency against these enzymes, suggesting potential applications in treating conditions like Alzheimer’s disease .

Case Studies

Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties.

Case Study 2: Cytotoxicity in Cancer Models
In vitro assays using MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid with structurally related cinnamic acid derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents pKa Solubility Biological Activity References
This compound C₁₀H₇F₃O₅ 288.16 2-OH, 4-OCF₃ ~2.5 Low in water Potential anti-inflammatory
Caffeic acid C₉H₈O₄ 180.16 3,4-diOH ~4.5 Moderate Antioxidant, antimicrobial
Ferulic acid C₁₀H₁₀O₄ 194.18 4-OH, 3-OCH₃ ~4.4 Low in water Antioxidant, UV protection
3-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid C₁₀H₆F₄O₃ 274.15 3-F, 4-OCF₃ ~2.3 Very low Enzyme inhibition
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₅FO₃ 238.25 3-F, 4-OCH₂CH(CH₃)₂ ~3.1 Insoluble Unknown
Key Observations:

Acidity : The target compound’s pKa (~2.5) is lower than caffeic acid (4.5) and ferulic acid (4.4) due to the electron-withdrawing trifluoromethoxy group, which stabilizes the deprotonated form. The fluorinated analog in exhibits even lower pKa (~2.3) due to the additional fluorine atom.

Solubility : Hydroxy groups enhance water solubility via hydrogen bonding, but bulky substituents like -OCF₃ and alkyl chains (e.g., 2-methylpropoxy in ) reduce solubility. The target compound has lower solubility than caffeic acid but higher than fully fluorinated analogs.

Biological Activity: Fluorinated derivatives often exhibit improved metabolic stability and target specificity.

Hydrogen Bonding and Crystallography

The hydroxy group in the target compound facilitates hydrogen bonding, influencing crystal packing and stability. Etter’s graph set analysis can predict hydrogen-bonding patterns, which are critical for understanding solubility and crystallization behavior. In contrast, non-polar substituents like -OCF₃ or alkyl chains disrupt hydrogen-bonding networks, leading to less ordered crystalline structures.

Pharmacological Implications

  • Caffeic Acid : Widely studied for antioxidant properties due to its dihydroxy structure, which scavenges free radicals .
  • Ferulic Acid : The methoxy group in ferulic acid reduces oxidative degradation, making it useful in skincare for UV protection .
  • Fluorinated Analogs : The trifluoromethoxy group in the target compound and its analogs (e.g., ) may improve blood-brain barrier penetration or enzyme inhibition, though specific studies are needed.

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